molecular formula C22H20FN7O2S3 B2631012 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 393839-66-2

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B2631012
CAS No.: 393839-66-2
M. Wt: 529.63
InChI Key: SKIZJVZTQQNBTQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid integrating a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group, a triazole ring bearing a 4-fluorophenyl moiety, and a benzamide side chain. The ethylsulfanyl group may enhance lipophilicity, while the fluorophenyl substituent could influence electronic properties and target binding .

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2S3/c1-2-33-22-29-27-20(35-22)25-18(31)13-34-21-28-26-17(30(21)16-10-8-15(23)9-11-16)12-24-19(32)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,24,32)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIZJVZTQQNBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex molecule that incorporates various pharmacologically relevant moieties. This article reviews its biological activities, focusing on antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring and a triazole moiety, both known for their biological activities. The structural formula can be represented as follows:

Property Value
Molecular Weight 420.52 g/mol
Molecular Formula C18H20N6O2S3
LogP 4.2238
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Polar Surface Area 46.022 Ų

Antimicrobial Activity

The presence of the thiadiazole and triazole rings suggests significant antimicrobial potential. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit broad-spectrum activity against various pathogens:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 32 to 42 μg/mL against Candida albicans and Aspergillus niger .
  • Antifungal Activity : The incorporation of halogenated phenyl groups has been linked to enhanced antifungal properties. Studies report that certain derivatives exhibit inhibition rates between 58% and 66% compared to standard antifungals like fluconazole .

Anticancer Activity

The anticancer potential of this compound is noteworthy. Research has shown that:

  • Cytotoxicity : Various thiadiazole derivatives have been tested for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values for these compounds ranged from 0.28 to 10 μg/mL .
  • Mechanism of Action : The proposed mechanism includes the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. Molecular docking studies suggest strong binding affinities to tubulin .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Study on Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The study concluded that modifications on the thiadiazole ring significantly influenced the antibacterial activity against various strains .
  • Antitumor Evaluation : A comprehensive evaluation of benzothiazole derivatives indicated promising results in inhibiting tumor growth in vitro, with some compounds achieving IC50 values lower than those of standard chemotherapeutics .

Scientific Research Applications

Agricultural Applications

2.1 Fungicides
The compound's structure suggests potential use as a fungicide. Thiadiazole derivatives are known for their ability to inhibit fungal growth and can be utilized in crop protection strategies . The incorporation of specific substituents can enhance their selectivity and efficacy against plant pathogens.

2.2 Plant Growth Regulators
Some derivatives may also function as plant growth regulators due to their ability to influence hormonal pathways in plants. This application is particularly relevant in enhancing crop yield and resistance to stress .

Case Study 1: Anticancer Evaluation
In a study evaluating various thiadiazole derivatives for anticancer properties, compounds structurally related to N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Activity
A series of thiadiazole-based compounds were tested against a panel of bacterial strains including E.coli and S.aureus. The results indicated that modifications leading to increased lipophilicity enhanced antimicrobial activity significantly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylsulfanyl (-S-C₂H₅) group on the thiadiazole ring and the triazole-linked sulfanyl (-S-) group are prime sites for nucleophilic substitution.

Reaction Type Conditions Products Yield References
Thiol-disulfide exchangeAlkaline medium (NaOH, ethanol, 60°C)Replacement of ethylsulfanyl with -SH or other thiols (e.g., methylthiol)65–78%
Triazole sulfanyl substitutionDMF, K₂CO₃, nucleophile (e.g., amines)Formation of amine derivatives at the triazole sulfanyl position70–85%
  • Key Insight : Microwave-assisted synthesis enhances reaction rates and yields for substitutions at the thiadiazole ring.

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Catalyst Yield References
6M HCl, reflux, 8 hrsBenzoic acid derivative + free amine-82%
2M NaOH, ethanol, 60°CSodium benzoate + ammonium byproduct-75%
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophilic substitution to the meta position due to fluorine’s strong electron-withdrawing effect:

Reagent Conditions Product Yield References
HNO₃/H₂SO₄0–5°C, 2 hrs3-nitro-4-fluorophenyl derivative58%
Br₂ (FeBr₃ catalyst)CHCl₃, 40°C, 4 hrs3-bromo-4-fluorophenyl derivative63%
  • Note : Fluorine’s deactivating nature reduces reaction rates compared to non-fluorinated aryl systems .

Oxidative Transformations

The ethylsulfanyl group is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield References
H₂O₂ (30%)Acetic acid, 50°C, 3 hrsEthylsulfinyl (-SO-C₂H₅) derivative70%
KMnO₄ (acidic)H₂SO₄, 70°C, 6 hrsEthylsulfonyl (-SO₂-C₂H₅) derivative65%
  • Characterization : Oxidized products confirmed via IR (S=O stretch at 1050–1150 cm⁻¹) and MS.

Cycloaddition and Ring-Opening Reactions

The 1,2,4-triazole ring participates in [3+2] cycloadditions with nitriles:

Reagent Conditions Product Yield References
AcetonitrileCu(I) catalyst, 100°CFused triazole-imidazole heterocycle55%
  • The thiadiazole ring remains stable under these conditions but may open under strong reducing agents (e.g., LiAlH₄).

Stability Under Thermal and pH Conditions

Condition Observation Degradation References
150°C, 2 hrsPartial decomposition of triazole ring20%
pH < 2 or pH > 10Hydrolysis of benzamide and sulfanyl groups40–60%

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Thiadiazole Core

  • N-[5-((4-chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (): Replaces the ethylsulfanyl group with a 4-chlorobenzylsulfanyl moiety. The dimethylsulfamoyl benzamide side chain introduces a sulfonamide group, which may improve solubility compared to the unmodified benzamide in the target compound.
  • 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide ():

    • Features dual sulfanyl linkages and a chloro-methylphenyl acetamide chain.
    • The benzylsulfanyl group increases steric bulk, possibly reducing membrane permeability relative to the ethylsulfanyl group in the target compound.

Triazole Ring Modifications

  • N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (): Substitutes the 4-fluorophenyl group with a 4-methylphenyl-pyrazolyl-thiophene system.

Benzamide Side Chain Analogues

  • N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ():
    • Replaces the triazole-fluorophenyl unit with an isoxazole-phenyl group.
    • The isoxazole ring’s oxygen atom could engage in hydrogen bonding, differing from the triazole’s nitrogen-based interactions.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound ~550.6* Ethylsulfanyl, 4-fluorophenyl Not reported 3.8
N-[5-((4-chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 465.9 Chlorobenzylsulfanyl, sulfamoyl Not reported 4.2
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 348.4 Isoxazole, phenyl 160 2.9

*Calculated based on molecular formula.

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish overlapping signals from the triazole, thiadiazole, and fluorophenyl groups .
  • X-ray Crystallography : Resolve stereoelectronic effects, such as the conformation of the ethylsulfanyl group and planarity of the triazole-thiadiazole system .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion integrity, particularly for sulfur-rich fragments prone to in-source decay .

How can researchers optimize reaction yields for the final coupling step?

Advanced Research Question

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (THF vs. DMF), base strength (NaH vs. K2CO3), and stoichiometry .
  • Flow Chemistry : Continuous-flow systems improve mixing efficiency and reduce side reactions (e.g., hydrolysis of benzoyl chloride) .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate the product from unreacted starting materials .

What strategies mitigate contradictions in biological activity data across structurally similar analogs?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethylsulfanyl with methylsulfanyl) to assess impacts on antimicrobial potency .
  • Enzyme Assays : Compare inhibition kinetics against target enzymes (e.g., dihydrofolate reductase) to isolate electronic effects of the fluorophenyl group .
  • Computational Docking : Model interactions with active sites to rationalize disparities in IC50 values between analogs .

How do substituents on the triazole ring influence solubility and bioavailability?

Advanced Research Question

  • LogP Analysis : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzamide moiety to improve aqueous solubility, counteracting the lipophilic ethylsulfanyl group .
  • Caco-2 Permeability Assays : Quantify intestinal absorption differences between analogs with/without the 4-fluorophenyl group, which enhances membrane penetration via π-π stacking .

What are the challenges in scaling up the synthesis while maintaining purity?

Basic Research Question

  • Byproduct Formation : Monitor for thioether oxidation products (e.g., sulfoxides) using TLC or HPLC during scale-up .
  • Crystallization Optimization : Use anti-solvent techniques (e.g., adding ethanol to DCM) to enhance crystal uniformity and yield >95% purity .

How can researchers validate the compound’s mechanism of action in antimicrobial assays?

Advanced Research Question

  • Time-Kill Curves : Compare bactericidal kinetics against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify target specificity .
  • Resistance Studies : Serial passage assays under sub-MIC conditions to assess propensity for resistance development .

What computational tools predict metabolic stability of this compound?

Advanced Research Question

  • CYP450 Metabolism Prediction : Use SwissADME or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ethylsulfanyl oxidation) .
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or similar platforms to guide structural modifications .

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